molecular formula C23H27FN2O4 B8533354 methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate

methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate

Cat. No.: B8533354
M. Wt: 414.5 g/mol
InChI Key: ZGWMGKZLYTWRHM-UHFFFAOYSA-N
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Description

methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate is a complex organic compound with a unique structure that includes a piperidine ring, a benzoyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the esterification process. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step often involves the use of benzoyl chloride and a suitable base to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and benzoyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate can be compared with similar compounds such as:

    Methyl 4-fluoro-3-hydroxybenzoate: Similar structure but lacks the piperidine ring.

    Methyl 4-aminobenzoate: Similar ester group but different substituents on the benzene ring.

    Methyl 3,5-dimethylbenzoate: Similar ester group but lacks the fluoro and piperidine substituents.

Properties

Molecular Formula

C23H27FN2O4

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 4-[[2-fluoro-5-[3-(hydroxymethyl)piperidin-1-yl]benzoyl]amino]-3,5-dimethylbenzoate

InChI

InChI=1S/C23H27FN2O4/c1-14-9-17(23(29)30-3)10-15(2)21(14)25-22(28)19-11-18(6-7-20(19)24)26-8-4-5-16(12-26)13-27/h6-7,9-11,16,27H,4-5,8,12-13H2,1-3H3,(H,25,28)

InChI Key

ZGWMGKZLYTWRHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=C(C=CC(=C2)N3CCCC(C3)CO)F)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-piperidyl]-2-fluoro-benzoyl]amino]-3,5-dimethyl-benzoate (0.30 g, 0.54 mmol) in THF (8 ml) is added Bu4NF 1.0 M in THF (0.35 g, 1.60 mmol) at 0° C. The reaction mixture is gradually warmed to ambient temperature. After 4 hours, the reaction mixture is diluted with ice-water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give a residue. The residue is purified by flash chromatography (silica gel) over a gradient using ethyl acetate in hexanes as eluent to afford the title compound as a white solid (0.10 g, 55%). Mass spectrum (m/z): 414.2 (M+1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
55%

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